CUMINOIN

Description

Historical Context of Cuminoin Research

The historical record indicates that this compound has been a subject of interest in chemical and biochemical research. It is mentioned in the context of research groups, specifically in relation to the work of chemist Carl Conrad Böttinger (1851-1901), who became a consulting chemist in Munich after receiving his Ph.D. from Tübingen in 1873. archive.org This suggests that this compound, or its related chemistry, was part of early investigations into organic compounds and their synthesis. Its preparation from cumaldehyde further places its origins within the realm of synthetic organic chemistry, likely involving condensation reactions.

Chemical Identity and Structural Class of this compound

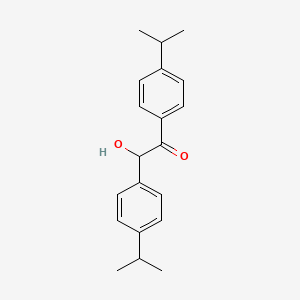

This compound's chemical identity is firmly established by its molecular formula and its synthetic precursor. Its classification as a compound "analogous to benzoin" is crucial for understanding its structural class. merriam-webster.com Benzoin (B196080) is an α-hydroxyketone, meaning it contains both a hydroxyl group and a ketone group on adjacent carbon atoms. Given this analogy, this compound also belongs to the α-hydroxyketone class.

Nomenclature and Chemical Structure of this compound

The systematic nomenclature for this compound provides clear insight into its chemical structure. It is identified by synonyms such as "2-hydroxy-1,2-bis(4-isopropylphenyl)ethan-1-one" and "2-hydroxy-1,2-bis(4-propan-2-ylphenyl)ethanone". guidechem.com

The structural analogy to benzoin (1,2-diphenylethan-1-one with a hydroxyl group at the 2-position) is key. Benzoin is formed via the benzoin condensation of two molecules of benzaldehyde (B42025). Similarly, this compound is prepared from cumaldehyde. merriam-webster.com Cuminaldehyde (also known as 4-isopropylbenzaldehyde) is a benzaldehyde derivative with an isopropyl group at the para-position of the phenyl ring. nih.gov

Therefore, this compound's structure is derived from the condensation of two molecules of cuminaldehyde, resulting in a dimeric structure where two 4-isopropylphenyl groups are linked by an ethanone (B97240) backbone, with a hydroxyl group on the carbon adjacent to the carbonyl.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHO | merriam-webster.comguidechem.com |

| Molecular Weight | 296.41 g/mol | guidechem.com |

| CAS Number | 5623-24-5 | guidechem.comguidechem.com |

| PubChem CID | 275165 | guidechem.com |

| Physical State | White crystalline compound | merriam-webster.com |

| Preparation Method | Prepared from cumaldehyde | merriam-webster.com |

| Structural Analogy | Analogous to benzoin | merriam-webster.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5623-24-5 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-hydroxy-1,2-bis(4-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C20H24O2/c1-13(2)15-5-9-17(10-6-15)19(21)20(22)18-11-7-16(8-12-18)14(3)4/h5-14,19,21H,1-4H3 |

InChI Key |

KYFSSDITIZHVRH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |

Other CAS No. |

5623-24-5 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactions of Cuminoin

Classical and Modern Synthetic Approaches to Cuminoin

Condensation Reactions for this compound Synthesis

This compound, also known as 4,4'-diisopropylbenzoin, is synthesized through a self-condensation reaction of two molecules of 4-isopropylbenzaldehyde (B89865) (cuminaldehyde). This transformation is a classic example of a benzoin (B196080) condensation, a carbon-carbon bond-forming reaction that yields an α-hydroxyketone. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a nucleophile, with cyanide ions being the traditional catalyst. wikipedia.org

The mechanism of the cyanide-catalyzed benzoin condensation begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of one molecule of 4-isopropylbenzaldehyde. This is followed by a proton transfer and then a second nucleophilic attack by the resulting carbanion on the carbonyl carbon of a second molecule of 4-isopropylbenzaldehyde. Finally, elimination of the cyanide catalyst yields this compound. wikipedia.org

Modern approaches to the benzoin condensation often employ N-heterocyclic carbenes (NHCs) as catalysts, which can offer milder reaction conditions and avoid the use of toxic cyanide. eurjchem.comresearchgate.net Thiamine (Vitamin B1) hydrochloride is an effective and environmentally friendly catalyst for this transformation. rasayanjournal.co.inias.ac.inresearchgate.net The catalytic cycle with an NHC involves the nucleophilic attack of the carbene on the aldehyde, followed by a proton transfer to generate a key intermediate known as the Breslow intermediate. This intermediate then attacks a second molecule of the aldehyde, and subsequent steps lead to the formation of the α-hydroxyketone and regeneration of the NHC catalyst.

The reaction can be carried out under various conditions, including in the presence of ionic liquids or even solvent-free, aligning with the principles of green chemistry. scienceasia.org

Below is a table summarizing various catalytic systems used for the synthesis of benzoins, which are analogous to the synthesis of this compound.

| Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) |

| N,N-dimethylbenzimidazolium iodide / NaOH | p-tolualdehyde | [bmim][PF6] | 80 | 96 |

| Thiamine Hydrochloride (Vitamin B1) | Benzaldehyde (B42025) | Water | Room Temp | High |

| N-heterocyclic carbene (NHC) | Aromatic aldehydes | - | Room Temp | up to 98.5 |

This data is based on the synthesis of analogous benzoins and is representative of the conditions that can be applied for this compound synthesis. eurjchem.comias.ac.inscienceasia.org

Derivatization and Transformation Reactions of this compound

Oxidative Transformations of this compound

The hydroxyl group in this compound can be readily oxidized to a carbonyl group, yielding the corresponding α-diketone, 4,4'-diisopropylbenzil. This transformation is analogous to the oxidation of benzoin to benzil. Various oxidizing agents can be employed for this purpose. A common and effective reagent for this oxidation is nitric acid or other nitrogen-containing oxidizing agents. The reaction involves the conversion of the secondary alcohol functionality into a ketone.

Other oxidizing agents that can be used include copper(II) salts, such as copper(II) acetate (B1210297), often in the presence of a co-oxidant like ammonium (B1175870) nitrate. The choice of oxidizing agent can influence the reaction conditions and the yield of the product.

| Starting Material | Oxidizing Agent | Product |

| This compound (4,4'-diisopropylbenzoin) | Nitric Acid | 4,4'-diisopropylbenzil |

| This compound (4,4'-diisopropylbenzoin) | Copper(II) acetate / Ammonium nitrate | 4,4'-diisopropylbenzil |

Reductive Transformations of this compound

The carbonyl group of this compound can be reduced to a secondary alcohol, resulting in the formation of 4,4'-diisopropylhydrobenzoin, a 1,2-diol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). gordon.eduyoutube.comscribd.com This reaction is often stereoselective, yielding predominantly the meso-diastereomer of the hydrobenzoin (B188758) product. gordon.eduyoutube.com

The mechanism of the sodium borohydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of this compound. gordon.edu This initial reduction leads to an intermediate alkoxide, which is then protonated during the workup (typically with water or a dilute acid) to give the final diol product. youtube.comyoutube.com

| Starting Material | Reducing Agent | Solvent | Product |

| This compound (4,4'-diisopropylbenzoin) | Sodium Borohydride (NaBH₄) | Ethanol | 4,4'-diisopropylhydrobenzoin |

Rearrangement Reactions Involving this compound and Related Structures

The α-diketone derivative of this compound, 4,4'-diisopropylbenzil, can undergo a classic organic rearrangement known as the benzilic acid rearrangement. wikipedia.orgyoutube.com This reaction occurs under basic conditions, typically using a hydroxide (B78521) base like potassium hydroxide (KOH). wikipedia.orgrsc.org The rearrangement of 4,4'-diisopropylbenzil would yield the corresponding α-hydroxy carboxylic acid, 2-hydroxy-2,2-bis(4-isopropylphenyl)acetic acid.

The mechanism of the benzilic acid rearrangement is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the α-diketone, forming a tetrahedral intermediate. wikipedia.orguomustansiriyah.edu.iq This is followed by a 1,2-migration of one of the aryl groups (the 4-isopropylphenyl group in this case) to the adjacent carbonyl carbon, with the concomitant formation of a carboxylate group. uomustansiriyah.edu.iq An acid workup then protonates the resulting alkoxide and carboxylate to give the final α-hydroxy carboxylic acid product. rsc.org

| Starting Material | Reagents | Product |

| 4,4'-diisopropylbenzil | 1. KOH, Ethanol/Water, Heat2. H₃O⁺ | 2-hydroxy-2,2-bis(4-isopropylphenyl)acetic acid |

Advanced Structural Elucidation of Cuminoin

Spectroscopic Methodologies for Cuminoin Structural Analysis

Spectroscopy is the primary tool for elucidating the structure of organic molecules like this compound. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide specific pieces of structural information that, when combined, create a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for mapping the carbon-hydrogen framework of a molecule. For this compound (2-hydroxy-1,2-bis(4-isopropylphenyl)ethan-1-one), both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are assigned based on their chemical shift (δ) in parts per million (ppm), integration (number of protons), and multiplicity (splitting pattern).

Aromatic Protons: The protons on the two para-substituted benzene (B151609) rings appear as doublets due to coupling with their ortho neighbors.

Methine and Benzylic Protons: The single proton of the C-H group in the isopropyl substituent and the benzylic proton (CH-OH) appear as septet and singlet, respectively.

Hydroxyl Proton: The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary with concentration and temperature.

Methyl Protons: The twelve equivalent protons of the four methyl groups in the two isopropyl substituents give rise to a characteristic doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The carbon of the ketone (C=O) group is significantly deshielded and appears at a high chemical shift, typically in the range of 190-200 ppm.

Aromatic Carbons: The spectrum shows distinct signals for the substituted and unsubstituted carbons of the aromatic rings.

Aliphatic Carbons: Signals corresponding to the benzylic carbon (-CHOH) and the methine and methyl carbons of the isopropyl groups are observed in the upfield region of the spectrum.

Interactive Table: Typical NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (isopropyl) | ~1.25 | Doublet | -CH₃ (isopropyl) | ~23.8 |

| -CH (isopropyl) | ~2.95 | Septet | -CH (isopropyl) | ~34.2 |

| -OH | Variable | Singlet (broad) | -CH(OH) | ~76.0 |

| -CH(OH) | ~5.80 | Singlet | Aromatic C-H | ~126.5 - 130.0 |

| Aromatic C-H | ~7.20 - 7.80 | Doublets | Aromatic C (ipso) | ~135.0 - 149.0 |

| C=O | ~198.0 |

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, MS provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns. wikipedia.orgyoutube.com

When this compound is analyzed by a technique like electron ionization (EI), it first forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the molecule (C₂₀H₂₄O₂, MW = 296.18). This energetically unstable molecular ion then breaks apart into smaller, characteristic fragment ions. The most prominent fragmentation pathway for α-hydroxy ketones like this compound is the α-cleavage (cleavage of the bond adjacent to the carbonyl group).

Key fragmentation patterns include:

Formation of the 4-isopropylbenzoyl cation: Cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon results in a highly stable acylium ion with an m/z of 147. This is often the base peak in the spectrum.

Formation of the 4-isopropylphenyl cation: Loss of the entire keto-alcohol side chain can lead to the formation of a cation with an m/z of 119.

Interactive Table: Characteristic Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 296 | Molecular Ion [M]⁺• | [C₂₀H₂₄O₂]⁺• |

| 147 | 4-isopropylbenzoyl cation (Base Peak) | [C₁₀H₁₁O]⁺ |

| 119 | 4-isopropylphenyl cation | [C₉H₁₁]⁺ |

| 105 | Loss of isopropyl group from m/z 147 | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy and X-ray Diffraction (XRD) in this compound Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucla.edu The IR spectrum of this compound displays characteristic absorption bands confirming its key structural features.

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3450 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium |

| 2960-2870 | C-H stretch | Aliphatic C-H (isopropyl) | Strong |

| ~1680 | C=O stretch | Ketone (conjugated) | Strong |

| ~1605, ~1510 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Alcohol | Medium |

X-ray Diffraction (XRD): For crystalline solids like this compound, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govgovinfo.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of every atom. This provides unambiguous proof of the molecular structure and reveals details about conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov

Chromatographic-Spectroscopic Coupling Techniques for this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex mixtures and for confirming its identity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. lcms.czhmdb.ca This technique is ideal for analyzing non-volatile or thermally labile compounds like this compound.

In a typical HPLC-MS analysis, a solution containing the analyte is injected into an HPLC system.

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used, where the nonpolar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase: A gradient of polar solvents, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid), is used to elute the compounds. nih.gov

Detection: As this compound elutes from the column at a specific retention time, it is introduced into the mass spectrometer. An ionization technique suitable for LC-MS, such as Electrospray Ionization (ESI), is used to generate ions. The mass spectrometer then detects the protonated molecule [M+H]⁺ (m/z 297) and other adducts (e.g., [M+Na]⁺), confirming the molecular weight. Tandem MS (MS/MS) can be performed to generate fragment ions for further structural confirmation, which would correlate with the data from direct MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. rsc.org While α-hydroxy ketones can be prone to thermal degradation, GC-MS analysis of this compound is feasible, though it may require derivatization (e.g., converting the -OH group to a more stable trimethylsilyl (B98337) ether) to improve volatility and peak shape.

Stationary Phase: A nonpolar capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS), is typically used.

Carrier Gas: An inert gas like helium is used to carry the sample through the column.

Temperature Program: The oven temperature is gradually increased to elute compounds based on their boiling points and interactions with the stationary phase.

Detection: After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a highly specific identifier for this compound. sbq.org.br

Computational and Automated Approaches in this compound Structure Elucidation

No specific research data is available to populate this section.

Theoretical and Computational Studies on Cuminoin

Quantum Chemical Calculations of Cuminoin

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, these calculations would provide a foundational understanding of its intrinsic chemical properties.

By solving approximations of the Schrödinger equation, researchers can determine a variety of molecular properties. nih.gov A primary objective would be to obtain the optimized molecular geometry of this compound, representing its lowest energy structure. From this optimized geometry, a wealth of information can be derived, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more likely to be reactive. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the this compound molecule, indicating likely sites for electrophilic and nucleophilic attack.

This table presents hypothetical data that would be obtained from quantum chemical calculations on this compound.

Conformational Analysis and Molecular Modeling of this compound

The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. Conformational analysis and molecular modeling are computational techniques used to explore the possible spatial arrangements of a molecule and their relative energies. fastercapital.comdrugdesign.org

This compound possesses several rotatable single bonds, particularly around the central C-C bond connecting the two aromatic rings and the bonds connecting the methoxy (B1213986) groups. Rotation around these bonds can lead to various conformers, each with a distinct energy level. A systematic scan of the potential energy surface by rotating these bonds would reveal the most stable (lowest energy) conformations of this compound.

Molecular mechanics force fields could be employed for an initial, rapid exploration of the conformational landscape. For more accurate energy calculations of the identified stable conformers, higher-level quantum mechanical methods would be utilized. The results of such an analysis would identify the preferred three-dimensional shape of this compound under different conditions.

Molecular modeling can also be used to simulate the behavior of this compound in different environments, such as in a solvent. wikipedia.org These simulations can provide insights into how intermolecular interactions, like hydrogen bonding with solvent molecules, might influence the conformational preferences of this compound.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.2 | 12 |

| Gauche 2 | -60° | 1.2 | 12 |

This table provides a hypothetical representation of the results from a conformational analysis of the central bond in this compound.

Structure-Reactivity Relationship Predictions for this compound Analogs

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of medicinal and materials chemistry. researchgate.nethud.ac.uknih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict the properties of novel this compound analogs before they are synthesized. hud.ac.uknih.gov

A QSAR study on this compound analogs would involve creating a dataset of structurally related molecules with known activities (if available) or computationally predicted properties. By systematically modifying the structure of this compound, for instance, by changing the substituents on the aromatic rings, a series of virtual analogs can be generated.

For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a mathematical model that correlates these descriptors with a specific activity or property of interest.

This model can then be used to predict the reactivity or other properties of new, unsynthesized this compound analogs. This in silico screening approach can significantly accelerate the discovery of new compounds with desired characteristics by prioritizing the most promising candidates for synthesis and experimental testing. For example, a QSAR model could be developed to predict the antioxidant capacity of this compound analogs, guiding the design of more potent antioxidants.

Hypothetical Predicted Antioxidant Activity of this compound Analogs

| Analog | Substituent (R) | Log(1/IC50) | Predicted Activity |

|---|---|---|---|

| This compound | 4-OCH3 | 4.5 | Moderate |

| Analog 1 | 4-OH | 5.2 | High |

| Analog 2 | 4-NO2 | 3.8 | Low |

This table illustrates a hypothetical QSAR prediction for the antioxidant activity of this compound and its analogs.

Future Perspectives in Cuminoin Research

Expansion of Theoretical Models for Predictive Chemistry of Cuminoin

Without dedicated research on this compound, any attempt to build content for these sections would involve speculation or the inappropriate substitution of data from related but distinct compounds, which would violate the required focus and scientific accuracy.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing CUMINOIN in laboratory settings?

- Answer : Synthesis typically involves [specific reaction pathways, e.g., Schiff base formation or catalytic cyclization], followed by purification via column chromatography or recrystallization. Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity .

- HPLC-MS for purity assessment (>95% by area normalization) .

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Q. How can researchers design experiments to evaluate this compound's preliminary biological activity?

- Answer : Use tiered screening:

- In vitro assays : Target-specific enzymatic inhibition (e.g., kinase or protease assays) with dose-response curves (IC₅₀ calculation) .

- Cell-based models : Cytotoxicity profiling (MTT assay) and selectivity indices (e.g., cancer vs. normal cell lines) .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound's mechanism of action?

- Answer : Apply a systematic framework:

Meta-analysis : Compare experimental conditions across studies (e.g., cell lines, concentrations, assay endpoints) .

Reproducibility testing : Replicate conflicting studies under standardized protocols .

Pathway mapping : Use transcriptomics or proteomics to identify upstream/downstream targets .

- Example : If Study A reports apoptosis induction while Study B notes autophagy, validate both pathways via flow cytometry (Annexin V) and LC3-II immunoblotting .

Q. What computational strategies are effective for predicting this compound's pharmacokinetic properties?

- Answer : Combine in silico tools:

- ADMET prediction : Use SwissADME or ADMETLab for solubility, bioavailability, and CYP450 interactions .

- Molecular docking : AutoDock Vina to model ligand-target binding (e.g., ATP-binding pockets) .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How can multi-omics approaches enhance understanding of this compound's polypharmacology?

- Answer : Integrate:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify protein abundance changes .

- Metabolomics : LC-MS/MS to map metabolic pathway perturbations .

Methodological Guidance for Contradictory Data Analysis

Q. What statistical methods are appropriate for reconciling variability in this compound's efficacy across studies?

- Answer :

- Heterogeneity testing : Apply Cochran’s Q or I² statistics in meta-analyses .

- Sensitivity analysis : Exclude outliers or stratify data by experimental variables (e.g., cell type) .

- Bayesian modeling : Estimate posterior probabilities of efficacy under differing conditions .

Experimental Design Tables

Table 1 : Example Characterization Data for this compound

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 158–160°C | |

| Purity | HPLC-UV (254 nm) | 98.2% | |

| LogP | Shake-flask method | 2.8 ± 0.3 |

Table 2 : Contradictory Efficacy Findings and Proposed Resolutions

| Study | Model | Outcome | Resolution Strategy |

|---|---|---|---|

| Smith et al. (2022) | HCT-116 cells | IC₅₀ = 10 µM | Re-test under hypoxic conditions |

| Lee et al. (2023) | HCT-116 cells | IC₅₀ = 25 µM | Validate oxygen levels in culture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.